3-(4-Methyl-3-nitrophenyl)isoxazol-5-amine
Description
3-(4-Methyl-3-nitrophenyl)isoxazol-5-amine is an isoxazole derivative featuring a 4-methyl-3-nitrophenyl substituent at the 3-position and an amine group at the 5-position of the heterocyclic ring. Its molecular formula is C₁₀H₁₀N₃O₂, with a molecular weight of 212.21 g/mol.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-7(4-9(6)13(14)15)8-5-10(11)16-12-8/h2-5H,11H2,1H3 |
InChI Key |
MJRDZTHXUHBTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 3-(4-amino-3-methylphenyl)-1,2-oxazol-5-amine.
Substitution: Various substituted oxazoles depending on the electrophile used.
Oxidation: 3-(4-carboxy-3-nitrophenyl)-1,2-oxazol-5-amine.
Scientific Research Applications
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound within its target site.
Comparison with Similar Compounds
Key Structural Features :
- Isoxazole core : A five-membered aromatic ring containing one oxygen and one nitrogen atom, conferring stability and reactivity.
- 4-Methyl-3-nitrophenyl group: The nitro (-NO₂) group at the meta position and methyl (-CH₃) at the para position on the phenyl ring enhance electron-withdrawing effects and steric bulk.
- Amine group (-NH₂) : Provides nucleophilic character, enabling functionalization and interaction with biological targets.
Synthesis : Synthesized via cyclocondensation of 3-methyl-4-nitrobenzaldehyde with hydroxylamine hydrochloride under controlled conditions .
Comparison with Similar Compounds
To contextualize the uniqueness of 3-(4-Methyl-3-nitrophenyl)isoxazol-5-amine, we compare it with structurally related isoxazole derivatives. Key differences arise from substituent types, positions, and electronic effects.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Key Properties/Activities | Reference |
|---|---|---|---|---|
| This compound | C₁₀H₁₀N₃O₂ | 4-CH₃, 3-NO₂ | Inhibits immune cell proliferation; enhanced reactivity due to nitro group | |
| 3-(4-Methoxyphenyl)isoxazol-5-amine | C₁₀H₁₀N₂O₂ | 4-OCH₃ | Acts as a chromatographic reference standard; modulates enzyme activity via methoxy group | |
| 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine | C₉H₆ClN₃O₂ | 4-Cl, 2-NO₂ | Antimicrobial and anticancer activity; nitro at ortho position enhances binding affinity | |
| 3-(3-Fluorophenyl)isoxazol-5-amine | C₉H₇FN₂O | 3-F | Anti-inflammatory; fluorine’s electronegativity improves selectivity | |
| 3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine | C₁₀H₈F₂N₂O₂ | 3-OCHF₂ | Enhanced electronic effects; potential in materials science |
Key Insights:
Substituent Type: Nitro (-NO₂): The nitro group in the target compound (meta position) and 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine (ortho position) enhances electron-withdrawing effects, improving reactivity and bioactivity. However, positional differences alter steric interactions . Methoxy (-OCH₃): In 3-(4-Methoxyphenyl)isoxazol-5-amine, the electron-donating methoxy group increases solubility but reduces electrophilicity compared to nitro derivatives . Halogens (F, Cl): Fluorine and chlorine substituents improve lipophilicity and target selectivity but lack the strong electron-withdrawing effects of nitro .
Substituent Position :
- The 3-nitro group in the target compound vs. 2-nitro in 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine leads to distinct electronic and steric profiles. Meta-substitution allows better conjugation with the isoxazole ring, enhancing stability .
Chloro-nitro derivatives (e.g., 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine) show broader antimicrobial activity due to combined halogen and nitro effects .
Biological Activity
3-(4-Methyl-3-nitrophenyl)isoxazol-5-amine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound this compound features an isoxazole ring substituted with a 4-methyl-3-nitrophenyl group. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has shown that isoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have indicated that various isoxazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| This compound | 5.64 to 77.38 µM against S. aureus | Antibacterial |
| Other Isoxazoles | 2.33 to 156.47 µM against E. coli | Antibacterial |
| Isoxazole Derivative | MIC = 16.69 to 78.23 µM against C. albicans | Antifungal |
The presence of electron-donating and electron-withdrawing groups on the phenyl ring significantly affects the antimicrobial efficacy of these compounds .
Anti-inflammatory Effects
Isoxazole compounds have also been investigated for their anti-inflammatory properties, particularly in relation to neutrophil elastase (HNE) inhibition. HNE plays a dual role in inflammation by degrading pro-inflammatory cytokines and facilitating tissue repair mechanisms . Compounds that inhibit HNE can thus reduce inflammation while promoting healing.
Cytotoxicity and Cellular Effects
The cytotoxic effects of this compound have been evaluated using various cell lines, including human induced pluripotent stem cells (iPSCs) and mouse embryonic stem cells (mESCs). The compound exhibited toxicity at higher concentrations, indicating a potential dose-dependent relationship between efficacy and safety .
Case Study: GATA4-NKX2-5 Transcriptional Synergy
A significant study examined the impact of isoxazole derivatives on the transcriptional synergy between GATA4 and NKX2-5, which are crucial for cardiac gene regulation. The study found that certain derivatives inhibited this synergy, leading to reduced hypertrophic responses in cardiomyocytes . This highlights the potential therapeutic applications of isoxazole derivatives in cardiac conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship of isoxazole derivatives has been extensively studied to optimize their biological activity. Variations in the aromatic substituents significantly influence their effectiveness in inhibiting specific biological pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methyl-3-nitrophenyl)isoxazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, substituted phenylisoxazol-5-amines are prepared by reacting hydroxy(phenyl)methyl-pyrrole carboxylates with isoxazol-5-amine derivatives under chiral phosphoric acid catalysis. Key factors include solvent choice (e.g., 1,4-dioxane or THF), temperature (0–90°C), and substituent effects on the phenyl ring .
- Optimization : Yields improve with electron-donating groups (e.g., –CH₃) on the phenyl ring (71–96%) compared to electron-withdrawing groups (–NO₂, –Cl), which may require longer reaction times or higher catalyst loading .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Characterization :
- 1H/13C NMR : Assigns protons and carbons in the isoxazole and nitrophenyl moieties. For example, the NH proton in the amine group typically resonates at δ 5.5–6.5 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
- IR Spectroscopy : Identifies key functional groups (e.g., N–H stretch at ~3400 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Elemental Analysis : Confirms purity (>95%) and molecular formula consistency .
Advanced Research Questions
Q. How do substituents on the phenyl ring or amino group influence enantioselectivity in asymmetric synthesis?
- Mechanistic Insight : Substituents on the phenyl ring (e.g., –Br, –Cl) and amino group (e.g., N–ethyl) significantly impact enantioselectivity. For example:
- N–Ethyl substitution : Increases enantiomeric excess (ee) from 80% to 93% by stabilizing hydrogen bonding with chiral phosphoric acid catalysts .
- Electron-withdrawing groups (e.g., –NO₂ at the meta position) reduce steric hindrance, enhancing reactivity but may lower ee (23–88%) .
- Experimental Design : Use chiral HPLC or circular dichroism (CD) to monitor ee. Optimize catalyst loading (5–10 mol%) and solvent polarity .
Q. What strategies resolve contradictions in reactivity data between substituted derivatives?
- Case Study : N,N-Diethyl substitution on the amino group reduces yield (27%) and ee (23%) compared to mono-ethyl derivatives (92–96% yield, 91–93% ee). This is attributed to disrupted hydrogen bonding with the catalyst .
- Resolution : Conduct kinetic studies (e.g., time-dependent NMR) to identify rate-limiting steps. Compare Hammett plots to correlate substituent effects with reaction rates .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Molecular docking (AutoDock Vina) identifies binding affinities for enzymes like COX-2 or kinases, leveraging the nitro group’s electron-deficient nature for π-π stacking .
- Validation : Cross-validate with in vitro assays (e.g., IC₅₀ measurements for antimicrobial or anticancer activity) .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize mono-substitution on the amino group to maximize ee.
- Data Interpretation : Use multivariate analysis to disentangle electronic vs. steric effects in reactivity trends.
- Biological Screening : Pair computational predictions with enzymatic assays to validate target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
